molecular formula C18H13ClN4O2S B14080142 N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14080142
M. Wt: 384.8 g/mol
InChI Key: MVNKWNBRWABHMD-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiazole ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from a suitable precursor, such as 2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.

    Introduction of the Chloro Group: Chlorination of the benzothiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through condensation reactions involving hydrazine derivatives and β-diketones.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole intermediates through amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide
  • N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, solubility, or biological activity.

Properties

Molecular Formula

C18H13ClN4O2S

Molecular Weight

384.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H13ClN4O2S/c1-9-2-5-15(24)11(6-9)13-8-14(23-22-13)17(25)21-18-20-12-4-3-10(19)7-16(12)26-18/h2-8,24H,1H3,(H,22,23)(H,20,21,25)

InChI Key

MVNKWNBRWABHMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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